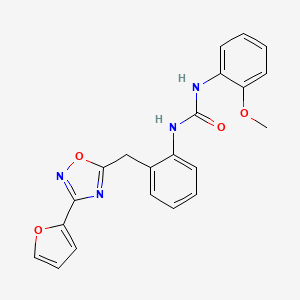

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a complex structure incorporating a furan ring, an oxadiazole ring, and a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:

-

Formation of the Oxadiazole Ring:

- Starting with a furan derivative, the oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

- Common reagents: Phosphorus oxychloride (POCl₃), acetic anhydride.

-

Attachment of the Oxadiazole to the Phenyl Ring:

- The oxadiazole intermediate is then coupled with a benzyl halide derivative to form the desired phenyl-oxadiazole linkage.

- Common reagents: Potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Formation of the Urea Moiety:

- The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the urea linkage.

- Common reagents: Phenyl isocyanate, methoxyphenyl isocyanate.

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Major Products:

- Oxidation of the furan ring can yield furanones.

- Reduction of the oxadiazole ring can yield amines.

- Substitution reactions can introduce various functional groups onto the phenyl rings.

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine:

- Explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

- Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: Could bind to receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-3-(2-methoxyphenyl)urea

- 1-(2-(1,2,4-Triazol-3-yl)phenyl)-3-(2-methoxyphenyl)urea

Uniqueness:

- The presence of both furan and oxadiazole rings in the same molecule is relatively rare, providing unique chemical and biological properties.

- The specific substitution pattern on the phenyl rings can lead to distinct reactivity and interaction profiles compared to similar compounds.

Biologische Aktivität

The compound 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea , characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₃ |

| Molecular Weight | 273.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not yet assigned |

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has shown promising results in various assays.

Anticancer Activity

Several studies have evaluated the anticancer potential of oxadiazole derivatives. For instance:

- A study demonstrated that derivatives with electron-donating groups at specific positions significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) .

- The compound's mechanism involves inducing apoptosis through modulation of p53 expression and caspase activation, leading to programmed cell death .

Antimicrobial Activity

The presence of the furan and oxadiazole rings contributes to antimicrobial properties. Research shows that structural modifications can enhance activity against both Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

- Furan Ring : Enhances lipophilicity and facilitates membrane permeability.

- Oxadiazole Moiety : Contributes to bioactivity through interactions with biological targets.

- Urea Linkage : May play a critical role in receptor binding affinity.

Table: Summary of SAR Findings

| Structural Feature | Effect on Activity |

|---|---|

| Electron-donating groups | Increase anticancer potential |

| Furan ring presence | Enhances membrane permeability |

| Urea linkage | Improves receptor binding affinity |

The compound interacts with various biological macromolecules through several proposed mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound could act as a ligand for receptors implicated in tumor growth.

- Nucleic Acid Interaction : Potential interference with DNA/RNA processes has been suggested .

Case Studies

Recent studies have highlighted the effectiveness of similar oxadiazole derivatives:

Eigenschaften

IUPAC Name |

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-27-17-10-5-4-9-16(17)23-21(26)22-15-8-3-2-7-14(15)13-19-24-20(25-29-19)18-11-6-12-28-18/h2-12H,13H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZFTKFCFDVSJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.